molecular formula C7H5BrFNO2 B1529028 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene CAS No. 1807209-28-4

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

Cat. No.: B1529028
CAS No.: 1807209-28-4
M. Wt: 234.02 g/mol
InChI Key: MGDMRVLZYULUGU-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, substituted with bromine, fluorine, methyl, and nitro groups

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene typically involves a multi-step process. One common method includes:

    Bromination: The addition of a bromine atom to the benzene ring.

    Methylation: The addition of a methyl group.

These steps are carried out under controlled conditions to ensure the correct positioning of each substituent on the benzene ring .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring. Common reagents include bromine and nitric acid.

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

  • 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
  • 2-Bromo-1-fluoro-3-methyl-4-nitrobenzene
  • 1-Bromo-4-nitrobenzene

These compounds share similar structural features but differ in the positioning of the substituents on the benzene ring. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-bromo-2-fluoro-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMRVLZYULUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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